Cas no 2229049-07-2 (2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid)

2-Methoxy-3-methyl-3-(oxan-3-yl)butanoic acid is a chiral carboxylic acid derivative featuring a methoxy group and a tetrahydropyran (oxane) moiety. Its unique structure, combining an ether linkage with a cyclic ether substituent, makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules in pharmaceutical and agrochemical applications. The compound’s stereochemistry and functional group arrangement offer versatility in asymmetric synthesis, enabling precise control over reaction pathways. Its stability under standard conditions and compatibility with common reagents enhance its utility in multi-step synthetic routes. Researchers may find it useful for constructing heterocyclic frameworks or as a building block for bioactive compounds.
2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid structure
2229049-07-2 structure
Product Name:2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid
CAS No:2229049-07-2
MF:C11H20O4
MW:216.274104118347
CID:6355414
PubChem ID:165652298
Update Time:2025-10-30

2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid
    • EN300-1784089
    • 2229049-07-2
    • Inchi: 1S/C11H20O4/c1-11(2,9(14-3)10(12)13)8-5-4-6-15-7-8/h8-9H,4-7H2,1-3H3,(H,12,13)
    • InChI Key: JCLQPHDGACGTQO-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)C(C)(C)C(C(=O)O)OC

Computed Properties

  • Exact Mass: 216.13615911g/mol
  • Monoisotopic Mass: 216.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.8Ų

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Additional information on 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid

Professional Introduction to 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid (CAS No: 2229049-07-2)

2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229049-07-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural framework that includes an ester-like moiety linked to a butanoic acid backbone, exhibits potential applications in the development of novel therapeutic agents and biochemical intermediates. The presence of both methoxy and oxan-3-yl functional groups suggests a rich chemical reactivity, making it a candidate for further exploration in synthetic chemistry and drug discovery.

The molecular structure of 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid consists of a four-carbon chain with modifications at the third carbon position, where an oxygen atom is incorporated as part of the oxan-3-yl group (a three-membered oxygen-containing ring). This structural feature not only imparts flexibility to the molecule but also opens up possibilities for diverse chemical transformations. The methoxy group at the second carbon enhances its solubility in polar solvents, facilitating its use in various biochemical assays and synthetic protocols.

In recent years, there has been growing interest in the development of compounds with complex structural motifs for their potential pharmacological activities. The unique combination of functional groups in 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid positions it as a promising scaffold for designing molecules that interact with biological targets. For instance, derivatives of this compound have been investigated for their inhibitory effects on certain enzyme systems, which could be relevant in treating inflammatory disorders or metabolic diseases. Preliminary studies suggest that modifications to the methoxy and oxan-3-yl moieties can fine-tune the pharmacokinetic properties of the compound, enhancing its bioavailability and therapeutic efficacy.

The synthesis of 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic routes often begin with the formation of the butanoic acid backbone, followed by functionalization at specific positions using protecting groups and nucleophilic substitution reactions. The introduction of the oxan-3-yl group typically involves cyclization reactions under controlled conditions, while the addition of the methoxy group can be achieved through methylation or etherification processes. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve synthetic efficiency and selectivity.

The pharmacological profile of 2-methoxy-3-methyl-3-(oxan-3-yl)butanoic acid is an area of active research. Studies have indicated that structural analogs with similar scaffolds exhibit anti-inflammatory and antioxidant properties, which are critical in managing chronic diseases. The oxan-3-yl group, in particular, has been associated with enhanced binding affinity to certain protein targets, making it an attractive feature for drug design. Furthermore, computational modeling and molecular dynamics simulations have been utilized to predict how this compound interacts with biological macromolecules, providing insights into its mechanism of action.

From a biochemical perspective, 2-methoxy-3-methyl-3-(oxan-3-yll)butanoic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its versatile structure allows for further derivatization into amides, esters, or other functionalized compounds that could exhibit novel biological activities. Researchers have explored its use in generating libraries of compounds for high-throughput screening (HTS), aiming to identify lead candidates for drug development. The compound’s stability under various storage conditions also makes it suitable for long-term studies in academic and industrial research settings.

The industrial significance of 2-methoxy-3-methyl-butyric acid (CAS No: 2229049_07_02) lies in its potential application as a building block for fine chemicals and specialty materials. As demand grows for high-performance chemicals in sectors such as pharmaceuticals and agrochemicals, compounds like this one are becoming increasingly important. Manufacturers are focusing on optimizing production processes to reduce costs while maintaining high standards of quality control. This includes developing scalable synthetic routes that minimize waste and improve sustainability.

Future directions in the study of 2_methoxy_5_methyl_butyric_acid CAS_2229049_07_02 include exploring its role in targeted drug delivery systems. Researchers are investigating how its structural features can be leveraged to enhance cellular uptake or prolong circulation time within biological systems. Additionally, advances in green chemistry principles may lead to more environmentally friendly synthetic methods for producing this compound on an industrial scale.

In conclusion,_Methoxy_methyl_butyric_acid CAS_2229049_07_02* represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural composition, methoxy group,and oxan ring make it a versatile candidate for further exploration both academically and commercially Its potential applications span from medicinal chemistry toward advanced material science highlighting why continued research into this area remains both exciting yet essential moving forward

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